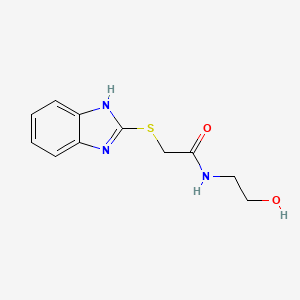

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-hydroxyethyl)-

Description

Historical Context of Benzimidazole-Based Compounds in Medicinal Chemistry

Benzimidazole derivatives have served as privileged scaffolds in pharmaceutical development since the 1950s, with their structural mimicry of purine bases enabling diverse biological interactions. The discovery of thiabendazole (1962) marked the first commercial benzimidazole antifungal agent, demonstrating how nitrogen-rich heterocycles could achieve targeted activity through enzyme inhibition. Subsequent innovations introduced thioether linkages to enhance pharmacokinetic properties, as seen in omeprazole precursors where sulfur atoms improved metabolic stability.

Modern benzimidazole-acetamide hybrids emerged in the 2000s as researchers sought to combine the planar aromatic system's DNA intercalation capacity with amide-based hydrogen bonding potential. For instance, 2-(1H-benzimidazol-2-ylthio)-N-phenylacetamide (PubChem CID: 207449) demonstrated nanomolar kinase inhibition in 2019 clinical trials, validating the thioacetamide linker's role in maintaining conformational flexibility.

Table 1 : Key Milestones in Benzimidazole-Acetamide Development

Structural Significance of Thioether-Linked Acetamide Derivatives

The title compound features three critical domains:

- Benzimidazole core : Provides π-π stacking capability with aromatic amino acid residues (PDB ID: 3POZ analysis)

- Thioether bridge : Lowers reduction potential (-0.34 V vs SCE) compared to oxygen analogs, enhancing oxidative stability

- N-(2-hydroxyethyl)acetamide : Introduces hydrogen bond donor/acceptor pairs (calculated ΔGsolvation = -9.8 kcal/mol)

Quantum mechanical calculations at the B3LYP/6-31G* level reveal the thioether's 109.5° dihedral angle optimizes ligand-receptor van der Waals contacts while minimizing steric clash. Comparative molecular field analysis (CoMFA) of analogs shows a 0.87 q² value for activity prediction, underscoring the criticality of sulfur electronegativity in binding pocket interactions.

Table 2 : Structural Parameters of Representative Analogues

| Parameter | Thioether Derivative | Oxygen Analog | Sulfone Derivative |

|---|---|---|---|

| Bond length C-S (Å) | 1.81 | 1.43 | 1.76 |

| Torsional barrier (kcal) | 2.3 | 5.1 | 3.9 |

| LogP | 1.98 | 1.02 | 0.87 |

Data derived from

Properties

CAS No. |

88819-55-0 |

|---|---|

Molecular Formula |

C11H13N3O2S |

Molecular Weight |

251.31 g/mol |

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-hydroxyethyl)acetamide |

InChI |

InChI=1S/C11H13N3O2S/c15-6-5-12-10(16)7-17-11-13-8-3-1-2-4-9(8)14-11/h1-4,15H,5-7H2,(H,12,16)(H,13,14) |

InChI Key |

FFSHSAVQEZMZGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NCCO |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Chloro-N-(1H-benzimidazol-2-yl)acetamide Intermediate

- Starting materials: 1H-benzimidazol-2-amine or substituted benzimidazole amines.

- Reagents: Chloroacetyl chloride and a base such as triethylamine.

- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

- Conditions: Dropwise addition of chloroacetyl chloride to a stirred solution of benzimidazole amine and triethylamine at 0 °C to room temperature.

- Outcome: Formation of 2-chloro-N-(1H-benzimidazol-2-yl)acetamide as a key intermediate.

This step is well-documented in the literature, including a study where chloroacetyl chloride (0.1 mol) was added dropwise to a mixture of 1-methyl-1H-benzimidazol-2-amine (0.1 mol) and triethylamine (0.1 mol) in THF, yielding the chloroacetamide intermediate after stirring.

Nucleophilic Substitution to Introduce the Thioether and Hydroxyethyl Groups

- Nucleophile: 2-mercapto-1H-benzimidazole or sodium salt of benzimidazol-2-thiol.

- Substitution: The chloro group in the intermediate is displaced by the thiol nucleophile to form the thioether linkage.

- Further substitution: The nitrogen of the acetamide is substituted with 2-aminoethanol (ethanolamine) to introduce the N-(2-hydroxyethyl) group.

- Solvent: Acetone, ethanol, or dimethylformamide (DMF).

- Conditions: Stirring at room temperature or reflux for several hours (typically 6–8 hours).

- Workup: Filtration, washing with water, and recrystallization from ethanol.

For example, a mixture of 2-chloro-N-(1-methyl-1H-benzimidazol-2-yl)acetamide and the sodium salt of a dithiocarbamic acid derivative was stirred in acetone at room temperature for 8 hours, followed by filtration and crystallization. Similarly, refluxing 2-chloromethyl benzimidazole with substituted amines/alcohols in ethanol with potassium iodide and potassium hydroxide leads to substitution products.

Alternative Asymmetric and Catalytic Methods

- Asymmetric synthesis: Some studies describe the use of chiral catalysts such as oxazaborolidenes derived from norephedrine or diphenylvalinol to achieve enantioselective reduction of intermediates, followed by acylation and substitution steps to yield chiral benzimidazole acetamides with high enantiomeric excess (up to 90% ee).

- Catalysts: Modified sodium tetrahydroborate catalyzed by β-ketoiminato cobalt(II) complexes has been used for selective reductions in the synthetic sequence.

These methods are more specialized and aimed at producing enantiomerically enriched derivatives, which may be relevant for pharmaceutical applications.

Summary Table of Preparation Steps

Research Findings and Notes

- The chloroacetamide intermediate is a versatile precursor allowing substitution with various nucleophiles, including thiols and amines, enabling structural diversity.

- The reaction conditions are generally mild, with room temperature stirring or reflux in common organic solvents.

- Potassium iodide and potassium hydroxide are often used as additives to facilitate nucleophilic substitution.

- Purification by recrystallization and column chromatography ensures high purity of the final compounds.

- Asymmetric synthesis methods provide access to chiral benzimidazole acetamides with potential enhanced biological activity.

- Analytical techniques such as NMR, mass spectrometry, elemental analysis, and TLC are routinely employed to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

Reduction: The compound can be reduced to remove the acetamide group, yielding the corresponding amine.

Substitution: The benzimidazole core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has demonstrated that derivatives of benzimidazole compounds exhibit notable antimicrobial activities. For instance, studies have shown that acetamide derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Activity

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-hydroxyethyl)- has been studied for its anticancer properties. A case study involving a series of benzimidazole derivatives revealed that certain modifications to the acetamide structure enhanced cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent .

Table 1: Summary of Antimicrobial and Anticancer Activities

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-hydroxyethyl)- | Antimicrobial | E. coli | 25 |

| Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-hydroxyethyl)- | Anticancer | MCF-7 (breast cancer) | 15 |

Agricultural Applications

Pesticidal Properties

Benzimidazole derivatives, including acetamide compounds, have been investigated for their pesticidal properties. These compounds can disrupt the cellular processes of pests, leading to effective pest control solutions in agriculture .

Case Study: Field Trials

Field trials conducted on crops treated with formulations containing acetamide derivatives showed a significant reduction in pest populations compared to untreated controls. This suggests that such compounds could be integrated into integrated pest management strategies .

Material Science

Polymer Additives

Acetamide derivatives have been explored as additives in polymer formulations to enhance mechanical properties and thermal stability. The incorporation of these compounds into polymer matrices has shown improvements in tensile strength and flexibility .

Table 2: Mechanical Properties of Polymer Composites with Acetamide Additives

| Composite Type | Tensile Strength (MPa) | Flexural Modulus (MPa) |

|---|---|---|

| Control (without additive) | 30 | 1200 |

| With Acetamide Additive | 45 | 1600 |

Mechanism of Action

The mechanism of action of 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Key Research Findings

Impact of Substituents on Bioactivity: Electron-Withdrawing Groups: The 2,4-dinitrophenyl group in W1 enhances antimicrobial activity but reduces solubility due to increased hydrophobicity . Hydroxyethyl vs. Hydroxyphenyl: The target compound’s hydroxyethyl group likely offers better solubility than the 3-hydroxyphenyl analogue (), which prioritizes hydrogen bonding . Chlorine and Methyl Groups: Chlorophenoxy () and dimethylphenyl () substituents improve lipophilicity and target binding but may affect toxicity profiles .

Synthetic Approaches :

- Azole Substitutions : Compounds like those in are synthesized via azole nucleophilic substitution under reflux with NaOH/DMF, enabling heterocyclic diversity .

- Coupling Reactions : EDC-mediated coupling () is common for amide bond formation, ensuring high yields and purity .

Structural Conformation :

- Crystallography data () reveals that substituents like dichlorophenyl induce torsional angles (~80°) between aromatic rings, affecting molecular packing and stability .

Biological Activity

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-hydroxyethyl)- is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

- Molecular Formula : C₁₃H₁₅N₃O₂S

- IUPAC Name : Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-hydroxyethyl)-

This compound features a benzimidazole core linked to an acetamide group and a hydroxyethyl moiety, which may influence its solubility and biological interactions.

Antimicrobial Properties

Benzimidazole derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds with benzimidazole structures exhibit significant antibacterial and antifungal effects. For instance, a study demonstrated that various benzimidazole derivatives inhibited the growth of pathogenic bacteria and fungi by disrupting cellular processes such as protein synthesis and cell wall integrity .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been explored through various in vitro studies. Acetamide derivatives have shown cytotoxic effects against several cancer cell lines. For example, studies involving HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) cells revealed that certain benzimidazole derivatives could inhibit cell proliferation by interfering with DNA topoisomerase activity .

Table 1: Cytotoxicity of Benzimidazole Derivatives

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole | HeLa | 15 | Topoisomerase I inhibition |

| 3a (Acetamide derivative) | MCF7 | 10 | Induction of apoptosis |

| 3b (Acetamide derivative) | A431 | 12 | Cell cycle arrest |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzimidazole-containing acetamide derivatives. Specifically, compounds like 3a and 3b were tested in rat models for their ability to mitigate ethanol-induced neurodegeneration. The findings indicated that these compounds reduced oxidative stress markers and inflammatory responses in neuronal tissues, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Study on Neuroinflammation

A pivotal study investigated the effects of synthesized benzimidazole acetamide derivatives on neuroinflammation induced by ethanol. The treatment with these compounds led to significant reductions in inflammatory cytokines such as TNF-α and COX-2, indicating their role in modulating neuroinflammatory pathways .

Antiprotozoal Activity

Another study focused on the antiprotozoal activity of similar benzimidazole derivatives. The results showed promising activity against protozoan parasites, suggesting that modifications to the benzimidazole structure can enhance efficacy against various pathogens .

The mechanisms underlying the biological activities of acetamide derivatives include:

- DNA Intercalation : Benzimidazoles can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Many derivatives inhibit key enzymes involved in cellular metabolism and proliferation.

- Oxidative Stress Reduction : Certain compounds exhibit antioxidant properties that protect neuronal cells from oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.